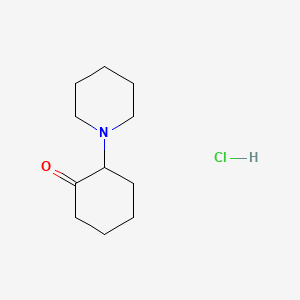

2-(piperidin-1-yl)cyclohexan-1-one hydrochloride

CAS No.: 7583-60-0

Cat. No.: VC2007500

Molecular Formula: C11H20ClNO

Molecular Weight: 217.73 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 7583-60-0 |

|---|---|

| Molecular Formula | C11H20ClNO |

| Molecular Weight | 217.73 g/mol |

| IUPAC Name | 2-piperidin-1-ylcyclohexan-1-one;hydrochloride |

| Standard InChI | InChI=1S/C11H19NO.ClH/c13-11-7-3-2-6-10(11)12-8-4-1-5-9-12;/h10H,1-9H2;1H |

| Standard InChI Key | UHXUDNGJIZOHID-UHFFFAOYSA-N |

| SMILES | C1CCN(CC1)C2CCCCC2=O.Cl |

| Canonical SMILES | C1CCN(CC1)C2CCCCC2=O.Cl |

Introduction

2-(Piperidin-1-yl)cyclohexan-1-one hydrochloride is a synthetic organic compound with a molecular formula of and a molecular weight of 217.74 g/mol . It features a piperidine ring (a six-membered heterocycle with one nitrogen atom) attached to a cyclohexanone backbone, with the hydrochloride salt enhancing its solubility in aqueous solutions . This compound is primarily utilized in pharmaceutical research and chemical synthesis due to its structural and functional properties.

Synthesis and Reactivity

The compound is synthesized via a cyclization reaction between cyclohexanone and piperidine under reflux conditions, often with acid catalysts. Purification is achieved through crystallization or chromatography.

Key synthetic routes:

-

Route 1: Direct aminolysis of cyclohexanone derivatives with piperidine.

-

Route 2: Acid-catalyzed condensation followed by hydrochlorination .

Reactivity highlights:

-

Nucleophilic additions at the ketone group.

-

Salt formation with acids or bases due to the basic piperidine nitrogen .

Biological Activity and Research Applications

Neurological Research

The compound has been investigated as a dopamine receptor agonist, showing affinity for dopamine D2 and serotonin receptors. This suggests potential applications in:

-

Parkinson’s disease (motor function modulation).

-

Psychiatric disorders (reward pathway regulation).

Enzyme Inhibition Studies

Structurally related piperidine derivatives exhibit acetylcholinesterase (AChE) inhibition, implicating possible roles in Alzheimer’s disease therapeutics . While direct evidence for this compound is limited, its structural analogs demonstrate:

Comparative Analysis with Structural Analogs

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume